molecular formula C11H9NO3 B14569849 4-(Aminomethylene)-1-benzoxepin-3,5(2H, 4H)-dione

4-(Aminomethylene)-1-benzoxepin-3,5(2H, 4H)-dione

Cat. No.: B14569849
M. Wt: 203.19 g/mol
InChI Key: RFLBKFHPUDUKLO-UHFFFAOYSA-N
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Description

4-(Aminomethylidene)-1-benzoxepine-3,5(2H,4H)-dione is a heterocyclic compound with a unique structure that combines an aminomethylidene group with a benzoxepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethylidene)-1-benzoxepine-3,5(2H,4H)-dione typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . This reaction can be carried out under various conditions, including conventional heating and microwave irradiation, to achieve good yields and high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethylidene)-1-benzoxepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(Aminomethylidene)-1-benzoxepine-3,5(2H,4H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This interaction could involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(Aminomethylidene)-1-benzoxepine-3,5(2H,4H)-dione apart is its specific combination of functional groups and ring structure. This unique arrangement gives it distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-(aminomethylidene)-1-benzoxepine-3,5-dione

InChI

InChI=1S/C11H9NO3/c12-5-8-9(13)6-15-10-4-2-1-3-7(10)11(8)14/h1-5H,6,12H2

InChI Key

RFLBKFHPUDUKLO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=CN)C(=O)C2=CC=CC=C2O1

Origin of Product

United States

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